2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including compounds structurally related to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activity, demonstrating significant potential. The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, indicating a sophisticated level of molecular interaction and structural formation. The antioxidant activities of these complexes were assessed using various in vitro methods, showing promising results (Chkirate et al., 2019).
Pharmacological Potential
The pharmacological evaluation of pyrazole and oxadiazole derivatives, including compounds analogous to the chemical , was conducted to assess their toxicity, tumor inhibition, and anti-inflammatory actions. This research revealed that certain derivatives exhibit moderate inhibitory effects across various assays, highlighting their potential in medical applications. The studies encompassed computational modeling and experimental validation, indicating a broad spectrum of biological activities and providing a foundation for future drug development efforts (Faheem, 2018).
Anti-inflammatory Activity
Another line of research focused on synthesizing novel acetamide derivatives with anti-inflammatory properties. These studies underscore the potential of pyrazole-acetamide compounds in developing new anti-inflammatory agents. Through a series of reactions, derivatives were obtained and assessed for their anti-inflammatory activity, revealing several compounds with significant effects (Sunder & Maleraju, 2013).
Antimicrobial Activities
Additionally, novel thiazole derivatives incorporating pyrazole moieties were synthesized and screened for their antimicrobial activities. These compounds were evaluated against a range of bacterial and fungal strains, with some showing significant activity. This research highlights the versatility of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents (Saravanan et al., 2010).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine. This intermediate is then reacted with 3-fluoro-4-methylaniline and acetic anhydride to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "3-fluoro-4-methylaniline", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 2: 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine is then reacted with 3-fluoro-4-methylaniline and acetic anhydride in the presence of a catalyst such as triethylamine to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |
CAS RN |
941981-27-7 |
Molecular Formula |
C23H21FN4O3 |
Molecular Weight |
420.444 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
XLMNSZAJEJUMMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.